molecular formula C16H13FN2O4 B4697023 N-(1,3-benzodioxol-5-ylmethyl)-N'-(2-fluorophenyl)ethanediamide CAS No. 5852-67-5

N-(1,3-benzodioxol-5-ylmethyl)-N'-(2-fluorophenyl)ethanediamide

Cat. No.: B4697023
CAS No.: 5852-67-5
M. Wt: 316.28 g/mol
InChI Key: NOQFXZXUOQSTQS-UHFFFAOYSA-N
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Description

N-(1,3-benzodioxol-5-ylmethyl)-N’-(2-fluorophenyl)ethanediamide is a synthetic organic compound characterized by the presence of a benzodioxole ring and a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-N’-(2-fluorophenyl)ethanediamide typically involves the reaction of 1,3-benzodioxole-5-carboxaldehyde with 2-fluoroaniline in the presence of a suitable catalyst. The reaction proceeds through a condensation mechanism, forming the desired ethanediamide linkage. Common reaction conditions include the use of solvents such as ethanol or methanol, and the reaction is often carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of automated systems allows for precise control of reaction parameters, leading to higher purity and consistency in the final product.

Types of Reactions:

    Oxidation: N-(1,3-benzodioxol-5-ylmethyl)-N’-(2-fluorophenyl)ethanediamide can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted ethanediamides.

Scientific Research Applications

N-(1,3-benzodioxol-5-ylmethyl)-N’-(2-fluorophenyl)ethanediamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-N’-(2-fluorophenyl)ethanediamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodioxole ring and fluorophenyl group contribute to its binding affinity and specificity. The compound may modulate biological pathways by inhibiting or activating key proteins, leading to its observed effects.

Comparison with Similar Compounds

N-(1,3-benzodioxol-5-ylmethyl)-N’-(2-fluorophenyl)ethanediamide can be compared with other similar compounds, such as:

  • N-(1,3-benzodioxol-5-ylmethyl)-N’-(2-chlorophenyl)ethanediamide
  • N-(1,3-benzodioxol-5-ylmethyl)-N’-(2-bromophenyl)ethanediamide

Uniqueness: The presence of the fluorine atom in N-(1,3-benzodioxol-5-ylmethyl)-N’-(2-fluorophenyl)ethanediamide imparts unique properties, such as increased lipophilicity and metabolic stability, compared to its chloro- and bromo- analogs. This makes it a valuable compound for specific applications where these properties are advantageous.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-N'-(2-fluorophenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13FN2O4/c17-11-3-1-2-4-12(11)19-16(21)15(20)18-8-10-5-6-13-14(7-10)23-9-22-13/h1-7H,8-9H2,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOQFXZXUOQSTQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNC(=O)C(=O)NC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30366843
Record name STK083700
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30366843
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5852-67-5
Record name STK083700
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30366843
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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